molecular formula C16H17NO B403229 N-(2-ethylphenyl)-3-methylbenzamide CAS No. 303991-58-4

N-(2-ethylphenyl)-3-methylbenzamide

Cat. No.: B403229
CAS No.: 303991-58-4
M. Wt: 239.31g/mol
InChI Key: VEYZHSHZWVRNAI-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-3-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a 2-ethylphenyl and a 3-methylbenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-3-methylbenzamide typically involves the reaction of 2-ethylbenzoic acid with 3-methylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to enhance yield and reduce production costs. This may involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to facilitate large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-3-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction of the amide group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to produce the corresponding amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 2-ethylbenzoic acid and 3-methylbenzoic acid.

    Reduction: Formation of N-(2-ethylphenyl)-3-methylaniline.

    Substitution: Formation of halogenated derivatives such as 2-ethyl-3-methylbenzamide.

Scientific Research Applications

Chemistry

N-(2-ethylphenyl)-3-methylbenzamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology

In biological research, this compound is studied for its potential pharmacological properties. It is investigated for its ability to interact with biological targets and its potential as a lead compound in drug discovery.

Medicine

This compound has shown promise in preliminary studies as an anti-inflammatory and analgesic agent. Its ability to modulate specific biochemical pathways makes it a candidate for further development in medicinal chemistry.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical structure allows for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effect. For example, as an anti-inflammatory agent, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylphenyl)-3-methylbenzamide
  • N-(2-ethylphenyl)-4-methylbenzamide
  • N-(2-ethylphenyl)-3-ethylbenzamide

Uniqueness

N-(2-ethylphenyl)-3-methylbenzamide is unique due to the specific positioning of the ethyl and methyl groups on the benzene rings. This unique arrangement influences its chemical reactivity and biological activity, distinguishing it from other similar compounds. The presence of the 2-ethylphenyl group enhances its lipophilicity, potentially improving its ability to interact with lipid membranes and biological targets.

Properties

IUPAC Name

N-(2-ethylphenyl)-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-3-13-8-4-5-10-15(13)17-16(18)14-9-6-7-12(2)11-14/h4-11H,3H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEYZHSHZWVRNAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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